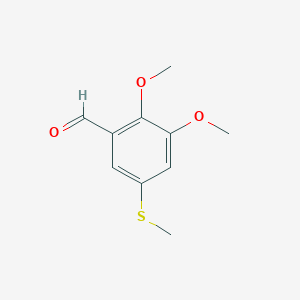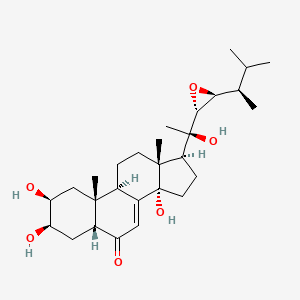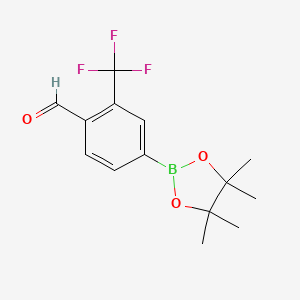
1,2-Bis(3-fluorophenyl)ethane-1,2-dione
Descripción general
Descripción
La 1,2-bis(3-fluorofenil)etano-1,2-diona es un compuesto orgánico con la fórmula química C14H8F2O2Este compuesto suele ser un sólido cristalino de color blanco a amarillo pálido y se utiliza en diversas aplicaciones de investigación e industriales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La 1,2-bis(3-fluorofenil)etano-1,2-diona se sintetiza normalmente mediante la fluoración catalítica de derivados del benzaldehído. La reacción implica el uso de agentes fluorantes en condiciones controladas para introducir átomos de flúor en la estructura del benzaldehído .
Métodos de Producción Industrial
La producción industrial de 1,2-bis(3-fluorofenil)etano-1,2-diona sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de equipos especializados para manejar los agentes fluorantes y garantizar la seguridad y la eficiencia de la reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 1,2-bis(3-fluorofenil)etano-1,2-diona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo de los agentes oxidantes utilizados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Sustitución: Los átomos de flúor del compuesto pueden sustituirse por otros grupos funcionales en condiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como aminas o tioles.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o hidrocarburos .
Aplicaciones Científicas De Investigación
La 1,2-bis(3-fluorofenil)etano-1,2-diona tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la preparación de otros compuestos fluorados.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como agente farmacológico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la 1,2-bis(3-fluorofenil)etano-1,2-diona implica su interacción con dianas moleculares y vías específicas. El compuesto puede interactuar con enzimas y receptores, lo que provoca diversos efectos bioquímicos. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos Similares
1,2-bis(4-fluorofenil)etano-1,2-diona: Estructura similar, pero con átomos de flúor en posiciones diferentes.
1,2-bis(3-clorofenil)etano-1,2-diona: Estructura similar con átomos de cloro en lugar de flúor.
1,2-bis(3-bromofenil)etano-1,2-diona: Estructura similar con átomos de bromo en lugar de flúor.
Unicidad
La 1,2-bis(3-fluorofenil)etano-1,2-diona es única debido a su patrón específico de sustitución de flúor, que confiere propiedades químicas y físicas distintas. Esta singularidad la hace valiosa para aplicaciones de investigación e industriales específicas donde se requieren compuestos fluorados .
Propiedades
IUPAC Name |
1,2-bis(3-fluorophenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOZEPOIIGVTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270070 | |
| Record name | 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70028-89-6 | |
| Record name | 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70028-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8249818.png)





![7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid;azane](/img/structure/B8249857.png)





